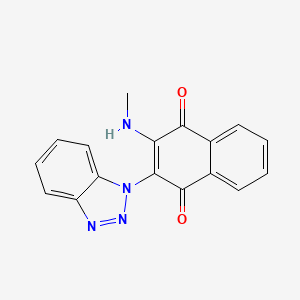

2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione

Descripción general

Descripción

2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a benzotriazole moiety attached to a naphthalene ring system, which is further substituted with a methylamino group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzotriazole Moiety: The synthesis begins with the preparation of the benzotriazole moiety, which can be achieved by the reaction of o-phenylenediamine with nitrous acid.

Attachment to Naphthalene Ring: The benzotriazole moiety is then attached to a naphthalene ring system through a nucleophilic substitution reaction.

Introduction of Methylamino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its biological activities:

- Antimicrobial Activity : Studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione have been reported to possess effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that naphthoquinone derivatives can induce apoptosis in cancer cells. The structural features of this compound may enhance its interaction with cellular targets involved in cancer progression .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Photostabilizers : Due to its benzotriazole structure, the compound can be used as a photostabilizer in polymers and coatings. Its ability to absorb UV radiation helps protect materials from degradation .

- Dyes and Pigments : The compound's vibrant color properties can be harnessed in the development of dyes for textiles and plastics. The stability provided by the benzotriazole unit enhances the longevity of colors in various applications .

Environmental Science

The environmental applications of this compound are noteworthy:

- Water Treatment : Benzotriazoles are known for their ability to chelate metals. This property can be utilized in water treatment processes to remove heavy metals from contaminated water sources .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The naphthoquinone moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular damage and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1H-1,2,3-benzotriazol-1-yl)-1,4-naphthoquinone

- 3-(methylamino)-1,4-dihydronaphthalene-1,4-dione

- 2-(1H-1,2,3-benzotriazol-1-yl)-3-amino-1,4-dihydronaphthalene-1,4-dione

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Actividad Biológica

2-(1H-1,2,3-benzotriazol-1-yl)-3-(methylamino)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound belonging to the naphthoquinone class. Its unique structure, which includes a benzotriazole moiety and a methylamino group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound can be represented structurally as follows:

The presence of the benzotriazole and naphthoquinone functionalities is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The benzotriazole moiety interacts with various enzymes and proteins, potentially inhibiting their activity. This inhibition can affect metabolic pathways and cellular functions.

- Redox Activity : The naphthoquinone component can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis in certain conditions.

Antioxidant Activity

Studies have shown that compounds with naphthoquinone structures often exhibit significant antioxidant properties. The antioxidant capacity can be measured using assays such as DPPH and ABTS. While specific data for this compound is limited, similar compounds have demonstrated effective radical scavenging abilities .

Antimicrobial Activity

Research indicates that derivatives of naphthoquinones possess antimicrobial properties against various pathogens. For instance:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 2-(1H-benzotriazole derivatives | Candida albicans | TBD |

The exact MIC values for this specific compound remain to be established through systematic testing against a range of bacteria and fungi .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds similar to this compound. For example:

- Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in both 2D and 3D assays.

| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These findings suggest that the compound may have significant potential as an antitumor agent due to its ability to induce cell death while exhibiting lower toxicity profiles .

Case Studies

Several studies have investigated related compounds in clinical settings:

- Study on Naphthoquinone Derivatives : A study evaluated the anticancer effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis .

- Antimicrobial Testing : Another study focused on the antimicrobial properties of benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results showed broad-spectrum activity with promising MIC values comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can by-product formation be minimized?

Level: Basic

Methodological Answer:

Synthesis of naphthalene-dione derivatives often involves multi-step reactions, such as nucleophilic substitution or cycloaddition. For this compound, coupling benzotriazole with methylamino-substituted naphthoquinone precursors is a plausible route. To minimize by-products (e.g., regioisomers or dimerization by-products), optimize reaction conditions using microwave-assisted synthesis to enhance reaction specificity and reduce reaction time . Additionally, employ stoichiometric control of reagents (e.g., limiting equivalents of methylamine) and use HPLC monitoring to track intermediate formation . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound effectively .

Q. Which spectroscopic and crystallographic techniques are essential for confirming structural integrity?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substitution patterns (e.g., methylamino group at position 3 and benzotriazole at position 2). Compare chemical shifts with analogous compounds (e.g., 1,4-dihydronaphthalene-diones in ) .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions. For example, demonstrates how crystallographic data (e.g., unit cell parameters, space groups) validate molecular packing .

- Elemental Analysis: Compare calculated (Calcd) and observed (Found) values for C, H, and N to confirm purity, as shown in (e.g., ±0.3% deviation acceptable) .

Q. How can a split-plot experimental design evaluate the compound’s stability under varying environmental conditions?

Level: Advanced

Methodological Answer:

Adopt a split-plot design (as in ) to test multiple factors simultaneously:

- Main Plots: Environmental variables (e.g., pH, temperature, UV exposure).

- Subplots: Compound concentrations (e.g., 0.1–10 mM).

- Sub-Subplots: Time intervals (e.g., 0–72 hours).

Replicate each condition four times with five samples per replicate. Monitor degradation via HPLC-MS and quantify stability using Arrhenius kinetics. For environmental fate studies, integrate biotic/abiotic transformation assays (e.g., hydrolysis, photolysis) as outlined in .

Q. What methodologies resolve contradictions between in vitro and in vivo pharmacological data?

Level: Advanced

Methodological Answer:

Contradictions often arise from bioavailability or metabolic differences. To address this:

- Pharmacokinetic Profiling: Compare plasma concentration-time curves (AUC, ) using LC-MS/MS.

- Metabolite Identification: Use high-resolution mass spectrometry (HR-MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- In Silico Modeling: Apply QSAR models to predict membrane permeability (e.g., logP) and cytochrome P450 interactions.

Cross-reference results with structural analogs (e.g., ’s pyrazole-dione derivatives) to identify structure-activity relationships . For systematic analysis, follow ’s research model: problem framing → methodological design → data integration .

Q. How can crystallinity be optimized for X-ray studies, and how are disorder/twinning issues resolved?

Level: Advanced

Methodological Answer:

- Crystallization Optimization: Screen solvents (e.g., DMF/water, acetonitrile) using vapor diffusion. For twinning, adjust cooling rates (e.g., 0.1°C/min) or use seeding techniques.

- Data Collection/Refinement: Collect high-resolution data (≤1.0 Å) at low temperature (100 K). For disorder (e.g., flexible benzotriazole moieties), apply SHELXL refinement with constrained occupancy or split positions . Validate with R-factors (<5% for high-quality structures) and ORTEP plots for thermal motion clarity .

Q. What analytical strategies assess the compound’s ecological impact across biological organization levels?

Level: Advanced

Methodological Answer:

Follow ’s framework for ecotoxicological studies:

- Cell Level: Use in vitro assays (e.g., mitochondrial toxicity via MTT).

- Organism Level: Conduct Daphnia magna acute toxicity tests (EC).

- Ecosystem Level: Model bioaccumulation factors (BCF) using OECD 305 guidelines.

Combine with molecular docking to predict enzyme inhibition (e.g., acetylcholinesterase) and prioritize high-risk endpoints .

Q. How can reaction mechanisms be elucidated for benzotriazole-naphthoquinone conjugates?

Level: Advanced

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer).

- Computational Studies: Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies.

- Trapping Intermediates: Use low-temperature NMR (-80°C) to stabilize reactive intermediates (e.g., quinone methides) .

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)-3-(methylamino)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2/c1-18-14-15(21-13-9-5-4-8-12(13)19-20-21)17(23)11-7-3-2-6-10(11)16(14)22/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZONVVFJHCLCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)C2=CC=CC=C2C1=O)N3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.